

Evodia rutaecarpa secondary metabolite Evodol

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Compound of Interest		
Compound Name:	Evodol	
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An In-depth Technical Guide to the Secondary Metabolite **Evodol**

Executive Summary

Evodol is a limonoid-class natural product isolated from the fruits of Evodia rutaecarpa (now classified as Tetradium ruticarpum).[1][2] This compound has garnered scientific interest due to its distinct bioactive properties, including anti-inflammatory and larvicidal effects.[1][3] Notably, **Evodol** has been identified as a mechanism-based inactivator of cytochrome P450 3A (CYP3A), a crucial enzyme in drug metabolism.[4] This action highlights its potential for therapeutic applications while also indicating a significant risk for drug-drug interactions. This document provides a comprehensive technical overview of **Evodol**, detailing its chemical properties, extraction methods, pharmacological activities, and underlying mechanisms of action, tailored for researchers and drug development professionals.

Introduction to Evodol

Evodol is a structurally complex triterpenoid isolated from Evodia rutaecarpa (Juss.) Benth, a plant used in traditional Chinese medicine.[1] It belongs to the limonoid family of phytochemicals, which are known for their wide range of biological activities.[2]

Chemical and Physical Properties

Evodol's molecular structure contributes to its biological activity.[5] Key properties are summarized below.

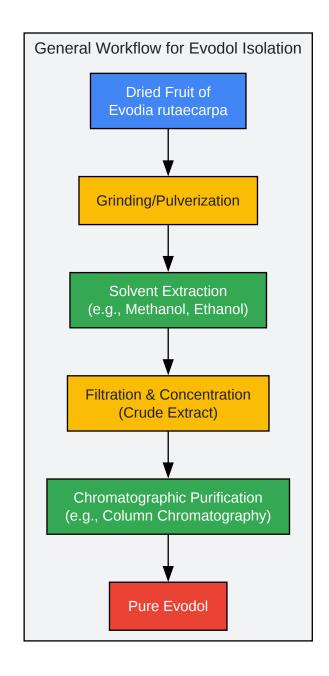


Property	Value	Reference
Molecular Formula	C26H28O9	[6]
Molecular Weight	484.5 g/mol	[2][6]
CAS Number	22318-10-1	[5]
Appearance	White to off-white crystalline powder	[5]
Classification	Limonoid, Triterpenoid	[1][2][6]

Isolation and Purification

The extraction of **Evodol** from its natural source, the dried fruits of Evodia rutaecarpa, follows standard phytochemical isolation protocols.[2] The general workflow involves solvent extraction followed by chromatographic purification.





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Caption: General workflow for the extraction and isolation of **Evodol**.

Experimental Protocol: Extraction and Isolation

A detailed protocol for isolating **Evodol** involves the following steps:

• Preparation of Plant Material: The dried and nearly ripe fruits of Evodia rutaecarpa are ground into a fine powder to increase the surface area for solvent penetration.[2]



- Solvent Extraction: The powdered material is subjected to extraction using an organic solvent such as methanol or ethanol, often with heating or sonication to improve efficiency.
 [7] This step dissolves Evodol and other metabolites from the plant matrix.
- Concentration: The resulting solvent mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.[7]
- Chromatographic Purification: The crude extract is then subjected to one or more stages of chromatography (e.g., silica gel column chromatography) to separate **Evodol** from other coextracted compounds.[2] Fractions are collected and analyzed (e.g., by TLC or HPLC), and those containing pure **Evodol** are combined and concentrated to yield the final product.[8]

Pharmacological Profile and Quantitative Data

Evodol exhibits several distinct biological activities, with quantitative data available for its larvicidal effects and enzyme inhibition.

Anti-inflammatory Activity

Evodol demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3] NO is a key mediator in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug discovery.

Larvicidal Activity

Evodol possesses potent larvicidal activity against the Asian tiger mosquito, Aedes albopictus, a significant vector for various diseases.[1] This suggests its potential application in pest control.

Enzyme Inactivation

A critical finding for drug development professionals is that **Evodol** acts as a mechanism-based inactivator of cytochrome P450 3A (CYP3A).[4] CYP3A enzymes are responsible for the metabolism of a large percentage of clinical drugs, and their irreversible inactivation can lead to significant drug-drug interactions and toxicity.



Summary of Quantitative Data

Table 1: Bioactivity of Evodol

Activity Type	Target Organism/Cell Line	Metric	Value	Reference
Larvicidal	Aedes albopictus	LC50	32.43 μg/mL	[1][3]

| Anti-inflammatory | RAW264.7 Macrophages | - | Inhibits NO Production |[1] |

Table 2: CYP3A Inactivation Kinetics of Evodol

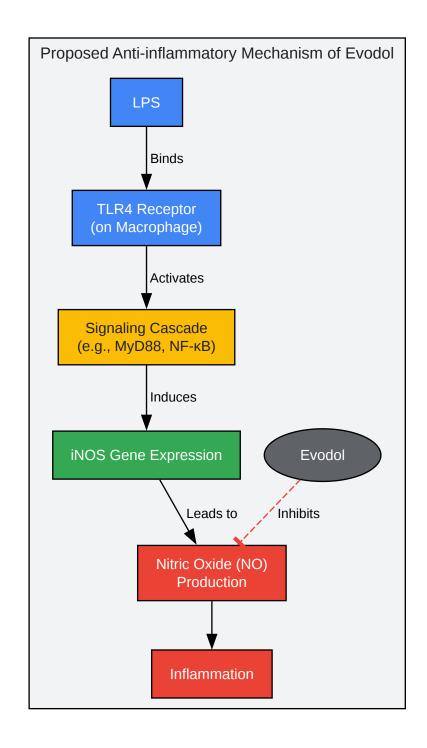
CYP3A Substrate	Kinetic Parameter	Value	Reference
Midazolam	Kı	5.1 μΜ	[4]
	\mathbf{k}_{ina_C} t	0.028 min ⁻¹	[4]
Testosterone	Ki	3.0 μΜ	[4]

 $|\mid k_{ina_{C}t}\mid 0.022\;min^{-1}\mid [4]\mid$

Mechanisms of Action and Signaling Pathways Inhibition of LPS-Induced Nitric Oxide Production

In macrophages, bacterial lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that involves adaptor proteins like MyD88. This leads to the activation of the transcription factor NF-kB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large amounts of NO, a key inflammatory mediator. **Evodol**'s anti-inflammatory effect stems from its ability to inhibit this NO production.[1]





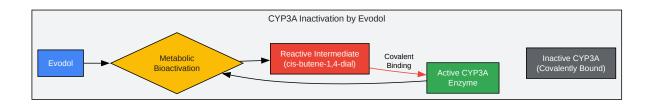
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Caption: **Evodol** inhibits inflammation by suppressing nitric oxide (NO) production.

Mechanism-Based Inactivation of CYP3A



Evodol undergoes bioactivation by CYP3A enzymes into a reactive intermediate.[4] This intermediate, believed to be a cis-butene-1,4-dial derived from the furan ring of **Evodol**, then forms a covalent bond with the CYP3A protein. This covalent adduction results in the irreversible inactivation of the enzyme, preventing it from metabolizing other substrates.[4]



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